molecular formula C19H17NO5 B14583592 2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- CAS No. 61223-24-3

2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl-

Katalognummer: B14583592
CAS-Nummer: 61223-24-3
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: MLTARFKZAVAYKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- is a complex organic compound characterized by its unique structure, which includes a pyran ring, a furan ring, and multiple methoxy groups

Vorbereitungsmethoden

The synthesis of 2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyran ring, followed by the introduction of the furan ring and the methoxy groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism of action depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-phenyl- can be compared with other similar compounds, such as:

    2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-methyl-: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.

    2H-Pyran-5-carbonitrile, 4-(2-furanyl)-2,2,3-trimethoxy-6-ethyl-: The presence of an ethyl group instead of a phenyl group can also lead to variations in reactivity and applications.

Eigenschaften

CAS-Nummer

61223-24-3

Molekularformel

C19H17NO5

Molekulargewicht

339.3 g/mol

IUPAC-Name

4-(furan-2-yl)-5,6,6-trimethoxy-2-phenylpyran-3-carbonitrile

InChI

InChI=1S/C19H17NO5/c1-21-18-16(15-10-7-11-24-15)14(12-20)17(13-8-5-4-6-9-13)25-19(18,22-2)23-3/h4-11H,1-3H3

InChI-Schlüssel

MLTARFKZAVAYKX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.